2-Cyclobutyl-2-oxoacetic acid
CAS No.: 13884-85-0
Cat. No.: VC20974774
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13884-85-0 |
|---|---|
| Molecular Formula | C6H8O3 |
| Molecular Weight | 128.13 g/mol |
| IUPAC Name | 2-cyclobutyl-2-oxoacetic acid |
| Standard InChI | InChI=1S/C6H8O3/c7-5(6(8)9)4-2-1-3-4/h4H,1-3H2,(H,8,9) |
| Standard InChI Key | VTIQFAXBEUIRDI-UHFFFAOYSA-N |
| SMILES | C1CC(C1)C(=O)C(=O)O |
| Canonical SMILES | C1CC(C1)C(=O)C(=O)O |
Introduction
2-Cyclobutyl-2-oxoacetic acid, with the CAS number 13884-85-0, is a chemical compound that belongs to the class of oxoacids. It features a cyclobutyl group attached to an oxoacetic acid moiety, giving it unique chemical and physical properties.
Synthesis Methods
While specific synthesis methods for 2-Cyclobutyl-2-oxoacetic acid are not widely detailed in available literature, compounds with similar structures often involve reactions that form the cycloalkane ring followed by oxidation steps to introduce the oxo group .
Potential Applications
Although direct applications of this compound are not extensively documented, its structural components suggest potential uses in organic synthesis as building blocks or intermediates due to their reactive functional groups.
Research Findings
Research on compounds like 2-Cyclobutyl-2-oxoacetic acid often focuses on their role as precursors or intermediates in more complex syntheses rather than standalone applications.
| Property | Value |
|---|---|
| Molecular Formula | C6H8O3 |
| Molecular Weight | Approximately 128 g/mol |
| Density | Predicted: 1.322 ± 0.06 g/cm³ |
| Boiling Point | Estimated: 213.9 ± 7.0 °C at 760 mmHg |
Given the limited specific research findings directly related to this compound, broader studies on similar structures highlight their utility in biocatalysis and organic chemistry synthesis pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume